molecular formula C13H16O5 B130280 Methyl 3,4,5-trimethoxycinnamate CAS No. 7560-49-8

Methyl 3,4,5-trimethoxycinnamate

Cat. No.: B130280
CAS No.: 7560-49-8
M. Wt: 252.26 g/mol
InChI Key: KLXHCGFNNUQTEY-AATRIKPKSA-N
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Description

Methyl 3, 4, 5-trimethoxycinnamate, also known as 3, 4, 5-trimethoxycinnamate methyl ester, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. Methyl 3, 4, 5-trimethoxycinnamate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, methyl 3, 4, 5-trimethoxycinnamate is primarily located in the membrane (predicted from logP). Outside of the human body, methyl 3, 4, 5-trimethoxycinnamate can be found in herbs and spices. This makes methyl 3, 4, 5-trimethoxycinnamate a potential biomarker for the consumption of this food product.
Methyl-3,4,5-trimethoxy cinnamate is an alkyl cinnamate obtained by the formal condensation of the carboxy group of 3,4,5-trimethoxycinnamic acid with methanol. It is a member of methoxybenzenes and an alkyl cinnamate.

Scientific Research Applications

Metabolism and Biochemical Properties

Methyl 3,4,5-trimethoxycinnamate (MTC) has been studied for its metabolic and biochemical properties in various biological systems. Meyer and Scheline (1972) investigated the metabolism of 3,4,5-trimethoxycinnamic acid and related compounds in rats, revealing metabolic reactions such as hydrogenation, O-demethylation, and O-methylation (Meyer & Scheline, 1972). Donnelly and Dagley (1981) explored the bacterial degradation of 3,4,5-trimethoxycinnamic acid, highlighting its role in methanol production (Donnelly & Dagley, 1981).

Anti-Inflammatory and Antioxidant Effects

Olajide et al. (2020) evaluated the anti-inflammatory effects of synthetic MTC in macrophages and found that it suppressed various inflammatory markers and enhanced antioxidant activities (Olajide et al., 2020).

Potential in Treating Arrhythmias

Zhao et al. (2013) studied the electrophysiological effects of MTC on rabbit ventricular myocytes, indicating its potential in treating arrhythmias by inhibiting L-type calcium currents (Zhao et al., 2013).

Cholinesterase Inhibitory Activity

Kos et al. (2021) synthesized a series of 3,4,5-trimethoxycinnamates and tested them for inhibitory activity against acetylcholinesterase and butyrylcholinesterase, revealing potential applications in neurological disorders (Kos et al., 2021).

Applications in Traditional Medicine

Studies by Leem and Oh (2015) and Kawashima et al. (2004) have shown that MTC derived from traditional herbal medicine exhibits sedative effects and can ameliorate stress-induced anxiety and depression (Leem & Oh, 2015); (Kawashima et al., 2004).

Depigmenting Activity

Kang et al. (2003) synthesized compounds containing 3,4,5-trimethoxycinnamate and evaluated their depigmenting effect and cytotoxicity, indicating potential applications in dermatology (Kang et al., 2003).

Properties

IUPAC Name

methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-15-10-7-9(5-6-12(14)17-3)8-11(16-2)13(10)18-4/h5-8H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXHCGFNNUQTEY-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289631
Record name Methyl (E)-3,4,5-trimethoxycinnamate
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Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methyl 3,4,5-trimethoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20329-96-8, 7560-49-8
Record name Methyl (E)-3,4,5-trimethoxycinnamate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamic acid, 3,4,5-trimethoxy-, methyl ester
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Record name Methyl (E)-3,4,5-trimethoxycinnamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20329-96-8
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Record name Methyl 3,4,5-trimethoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

99 - 100 °C
Record name Methyl 3,4,5-trimethoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Methyl 3,4,5-trimethoxycinnamate in relation to its potential antiarrhythmic effects?

A1: Research suggests that this compound exerts its potential antiarrhythmic effects by inhibiting L-type calcium channels (I(Ca,L)) in cardiac myocytes. [] This inhibition leads to a suppression of intracellular calcium transients, consequently reducing the generation of transient inward current (I(ti)). [] By suppressing these currents, this compound appears to prevent triggered activities, including early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), ultimately protecting the heart from arrhythmias. []

Q2: From which natural sources can this compound be isolated?

A4: this compound has been identified in several plant species. It has been isolated from the roots of Polygala tenuifolia ("YuanZhi"), a traditional Chinese medicine. [] It is also a constituent of Rauvolfia vomitoria Afzel, a plant used in traditional medicine. [] Additionally, Melicope glabra (Blume) T.G. Hartley, belonging to the Rutaceae family, has been identified as a source of this compound. [] Further research may reveal additional natural sources of this compound.

Q3: Are there any studies investigating the antimelanogenic effects of this compound?

A5: While specific research on the antimelanogenic effects of this compound is limited within the provided context, a study investigated the antimelanogenic and antioxidant effects of trimethoxybenzene derivatives, a class of compounds to which this compound belongs. [] This suggests that further investigations into the potential of this compound as an antimelanogenic agent are warranted.

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